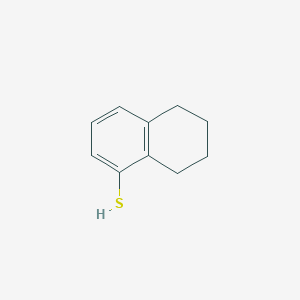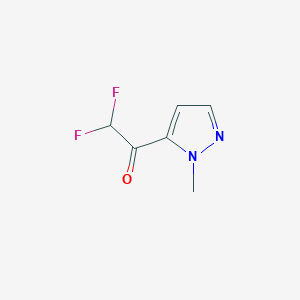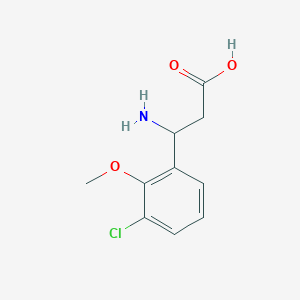![molecular formula C10H12Cl2N4O2 B13596570 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride](/img/structure/B13596570.png)
5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the pyridine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may yield alcohol or aldehyde derivatives.
科学研究应用
Chemistry
In chemistry, 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study its interactions with various biological targets, such as enzymes and receptors. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as an antimicrobial, antifungal, and anticancer agent. It is also being investigated for its potential use in the treatment of various diseases, including infectious diseases and cancer.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Pyridine Derivatives: These compounds contain the pyridine ring and have similar biological activities.
Carboxylic Acid Derivatives: These compounds contain the carboxylic acid group and have similar reactivity.
Uniqueness
The uniqueness of 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride lies in its combination of the triazole ring, pyridine ring, and carboxylic acid group. This combination imparts unique chemical and biological properties to the compound, making it a valuable tool in various fields of research and industry.
属性
分子式 |
C10H12Cl2N4O2 |
|---|---|
分子量 |
291.13 g/mol |
IUPAC 名称 |
5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H10N4O2.2ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;;/h2-5H,6H2,1H3,(H,15,16);2*1H |
InChI 键 |
UMQMEEJXCSOUQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















